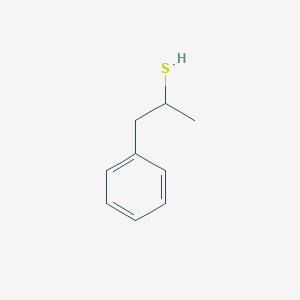

1-Phenylpropane-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropane-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTXIMLSMCEGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenylpropane 2 Thiol and Its Analogs

Historical Context of Synthesis

Early methods for thiol synthesis were often general and lacked the stereochemical control that is central to modern chemistry. However, these foundational techniques established the core principles of C-S bond formation.

A classical route to thiols involves the use of xanthogenic ester (dithiocarbonate) intermediates. In this pathway, an alcohol is converted to a xanthate salt, typically by reaction with sodium hydride and carbon disulfide, followed by treatment with an alkyl halide. The resulting xanthate ester can then be converted to the corresponding thiol.

A notable modification of this pathway allows for the synthesis of optically active thiols. By preparing diastereomerically pure xanthogenic esters, subsequent aminolysis can proceed to yield chiral thiols in moderate yields. ias.ac.in For instance, an O-alkyl dithiocarbonate can be prepared and then cleaved using an amine to release the free thiol. A more contemporary adaptation involves using O-t-butyl-S-alkyl dithiocarbonates, which can improve product yields under phase transfer conditions. ias.ac.in This approach represents an early effort to bridge classical reactivity with the growing need for enantiomerically pure compounds.

Modern Synthetic Strategies

Contemporary approaches to the synthesis of 1-phenylpropane-2-thiol and its analogs prioritize stereocontrol, employing asymmetric catalysis, chiral starting materials, and advanced reagents to achieve high enantiopurity.

The development of stereoselective methods has been crucial for accessing specific enantiomers of chiral thiols. technologynetworks.com These methods are abundant for secondary thiols but remain a significant challenge for tertiary thiols. nih.govbeilstein-journals.org Key strategies often rely on stereospecific substitution reactions. beilstein-journals.org

Catalytic Asymmetric Rearrangement: One innovative method involves the palladium(II)-catalyzed asymmetric rearrangement of linear prochiral O-allyl carbamothioates. This provides branched S-allyl carbamothioates with high enantiomeric purity, which can be readily reduced with reagents like lithium aluminum hydride to furnish the enantioenriched branched allylic thiol. acs.org

Asymmetric Epoxide Opening: Chiral phosphoric acids can catalyze the asymmetric thiocarboxylysis of meso-epoxides. This reaction proceeds through an initial ring-opening with a thioacid, followed by an intramolecular trans-esterification to yield O-protected β-hydroxythiols with excellent enantioselectivity. nih.gov

Deprotonation of Chiral Thioesters: Nonstabilized, tertiary α-S-substituted organolithium species can be generated from chiral secondary thiobenzoates. These configurationally stable intermediates can be trapped with various electrophiles with high enantioselectivity, providing access to highly enantioenriched tertiary thiol derivatives. bris.ac.uk Success in this method often depends on using mildly coordinating solvents and short reaction times to maintain the configurational stability of the organolithium intermediate. bris.ac.uk

Table 1: Examples of Modern Stereoselective Thiol Synthesis

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Ref |

|---|---|---|---|---|

| Asymmetric Rearrangement | Palladium(II) Complex | O-allyl carbamothioate | Provides branched allylic thiols from linear precursors. | acs.org |

| Asymmetric Thiocarboxylysis | Chiral Phosphoric Acid | meso-Epoxide | Organocascade furnishing O-protected β-hydroxythiols. | nih.gov |

| Stereoselective Deprotonation | s-BuLi/TMEDA | Chiral Thiobenzoate | Generation of configurationally stable α-S-organolithium species. | bris.ac.uk |

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, terpenes, and sugars—that serve as versatile starting materials in total synthesis. nih.govwikipedia.org This strategy preserves the inherent chirality of the starting material throughout the reaction sequence.

For a target like this compound, the amino acid L-phenylalanine is an ideal chiral pool precursor due to its structural similarity. scite.ainih.gov Syntheses starting from L-phenylalanine can establish the desired stereocenter early in the sequence. xmu.edu.cnacs.org

Chiral auxiliaries, often derived from the chiral pool themselves (e.g., from camphor (B46023) or pinene), represent another powerful strategy. mdpi.com In this approach, a prochiral substrate is attached to a chiral auxiliary, which directs a subsequent thiolation reaction to occur with high diastereoselectivity. After the stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched thiol.

A specific and highly relevant example of the chiral pool approach is the synthesis of thiol derivatives from L-phenylalanine. One documented route produces (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol, an analog of the target compound. xmu.edu.cnbepress.com The synthesis proceeds through a multi-step sequence that leverages the stereochemistry of the starting amino acid.

The process begins with the reduction of L-phenylalanine to the corresponding amino alcohol, (S)-2-amino-3-phenylpropan-1-ol. xmu.edu.cn The amino group is then protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. xmu.edu.cnorgsyn.org The resulting (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol is activated by converting the primary alcohol into a good leaving group, such as a mesylate. xmu.edu.cn Nucleophilic substitution with a thiolating agent like potassium thioacetate (B1230152), followed by removal of the acetyl group, furnishes the desired chiral thiol. xmu.edu.cn

Table 2: Synthetic Route from L-Phenylalanine to a Chiral Aminothiol Analog

| Step | Starting Material | Reagents | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1 | L-Phenylalanine | LiAlH₄ (or similar) | (S)-2-amino-3-phenylpropan-1-ol | xmu.edu.cn |

| 2 | (S)-2-amino-3-phenylpropan-1-ol | Di-tert-butyl dicarbonate | (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol | xmu.edu.cn |

| 3 | (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol | Methanesulfonyl chloride, Et₃N | (S)-2-tert-butoxycarbonylamino-3-phenylpropyl methanesulfonate | xmu.edu.cn |

| 4 | Mesylate intermediate | Potassium thioacetate (KSAc) | (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thioacetate | xmu.edu.cn |

| 5 | Thioacetate intermediate | Ammonia in alcohol | (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol | xmu.edu.cn |

Another sophisticated approach involves the conversion of L-phenylalanine into (S)-2-bromo-3-phenylpropanoic acid via diazotization. acs.org A subsequent crystallization-induced chiral inversion with a chiral amine can convert this into the (R)-enantiomer, which can then undergo nucleophilic substitution with potassium thioacetate to afford the corresponding chiral acetylthio-propanoic acid. acs.org

Derivatization Reactions of this compound and Related Thiols

The thiol functional group is highly versatile and can undergo a wide range of transformations, making it a valuable handle for further molecular elaboration. wikipedia.org These reactions are fundamental to the application of thiols in various fields, including medicinal chemistry and materials science.

Common derivatization reactions include:

S-Alkylation: Thiols are readily deprotonated to form thiolate anions, which are excellent nucleophiles. These thiolates react with alkyl halides or other electrophiles in S-alkylation reactions to form thioethers (sulfides). beilstein-journals.org

Oxidation to Disulfides: Mild oxidizing agents can couple two thiol molecules to form a disulfide (R-S-S-R). This reaction is often reversible, playing a crucial role in biological redox systems.

S-Acylation to Thioesters: Thiols react with carboxylic acids or their derivatives (like acyl chlorides or N-acylbenzotriazoles) to form thioesters. organic-chemistry.orgsemanticscholar.org This transformation is significant in both synthetic and biological chemistry.

Michael Addition: As potent nucleophiles, thiols can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process known as the thia-Michael addition.

Ligand Formation: The sulfur atom in thiols can act as a ligand, binding to metal surfaces or coordinating with metal ions in complexes. This property is exploited in the synthesis of stabilized metal nanoparticles. rsc.org

Table 3: Common Derivatization Reactions of Thiols

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| S-Alkylation | Alkyl Halides | Thioether (Sulfide) |

| S-Acylation | Acyl Chlorides, Carboxylic Acids | Thioester |

| Oxidation | Mild Oxidants (e.g., I₂, H₂O₂) | Disulfide |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct |

| Metal Coordination | Metal Salts/Surfaces | Metal-Thiolate Complex |

Compound Reference Table

| Chemical Name |

| This compound |

| (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol |

| L-phenylalanine |

| Carbon disulfide |

| Di-tert-butyl dicarbonate |

| Lithium aluminum hydride |

| (S)-2-amino-3-phenylpropan-1-ol |

| (S)-2-tert-butoxycarbonylamino-3-phenylpropane-1-ol |

| Methanesulfonyl chloride |

| Potassium thioacetate |

| (R)-2-bromo-3-phenylpropanoic acid |

| (S)-2-bromo-3-phenylpropanoic acid |

| Camphor |

| Pinene |

| Thioacetic acid |

| N-acylbenzotriazoles |

| Acyl chlorides |

Synthesis of Thiol Derivatives for Specific Research Applications

The synthesis of thiol derivatives is often driven by the need for specific molecules in various research fields, including nanotechnology and materials science. These applications capitalize on the thiol group's ability to bind to metal surfaces or participate in specific polymerization reactions. mdpi.combeilstein-journals.org

A significant area of research is the development of thiol-containing compounds for nanotechnology applications. mdpi.com The synthesis of such derivatives allows for the functionalization of nanoparticles, like gold nanoparticles (AuNPs), which can then be used in drug delivery systems or as diagnostic tools. mdpi.comnih.gov A common strategy involves a two-step process: first, an esterification reaction with a protected thioacid, such as S-trityl protected thioacetic acid, followed by the removal of the protecting group to yield the final thiol. mdpi.comnih.gov This methodology has been applied to a range of biologically active compounds to introduce a thiol group, enabling their attachment to gold surfaces. mdpi.com

Another key application is in the field of polymer chemistry, particularly for dental restoratives and coatings. beilstein-journals.org Thiol-ene photopolymerizations are gaining interest due to their unique properties. Research has focused on synthesizing more hydrophobic, ester-free thiol-modified bis- and trisphenol (B3262630) derivatives to improve upon the mechanical properties and hydrolytic stability of dental composites compared to commonly used thiols like pentaerythritoltetra(3-mercaptopropionate) (PETMP). beilstein-journals.org The synthesis for these specialized thiols typically involves the radical addition of thioacetic acid to allyl-modified precursors, followed by hydrolysis to yield the multi-functional thiol monomers. beilstein-journals.org

The table below summarizes synthetic approaches for thiol derivatives intended for specific research applications.

| Target Application | Synthetic Strategy | Precursors | Key Reagents | Significance | Reference |

| Nanotechnology (Drug Delivery) | Two-step thiolation | Biologically active compounds with hydroxyl or amino groups | S-trityl protected thioacetic acid, TFA/Et₃SiH for deprotection | Enables conjugation to gold nanoparticles for targeted delivery. mdpi.com | mdpi.comnih.gov |

| Dental Restoratives | Radical addition and hydrolysis | Allyl-modified bis- and trisphenols | Thioacetic acid, AIBN (initiator) | Creates hydrolytically stable, high-performance polymers with improved mechanical strength. beilstein-journals.org | beilstein-journals.org |

| Plasmonic Sensors | Multi-step synthesis | Azobenzocrown ethers | Thioacetic acid, lipoic acid | Functionalization of gold nanoparticles for selective ion detection. researchgate.net | researchgate.net |

Functional Group Transformations

The synthesis of thiols, including this compound, relies heavily on a variety of functional group transformations. These methods provide versatile routes to introduce the thiol moiety from different starting materials.

One of the most common strategies is the conversion of alcohols or alkyl halides into thiols. ias.ac.in Alcohols can be transformed into good leaving groups, such as tosylates or mesylates, which are then displaced by a sulfur nucleophile like potassium thioacetate. Subsequent hydrolysis or reduction of the resulting thioester yields the desired thiol. beilstein-journals.orgxmu.edu.cn For instance, the synthesis of an analog, (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol, was achieved by mesylating the corresponding alcohol and then treating it with potassium thioacetate. xmu.edu.cn

Another important method is the reaction of organometallic reagents with sulfur. The addition of Grignard or organolithium reagents to elemental sulfur, followed by an acidic workup, is a direct way to form thiols.

The reduction of various sulfur-containing functional groups also leads to thiols. Disulfides, for example, can be readily cleaved to form two equivalents of the corresponding thiol using reducing agents like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT). Sulfonyl chlorides can also serve as precursors for thiols through reduction. organic-chemistry.org

The table below details common functional group transformations used in the synthesis of thiols.

| Starting Functional Group | Target Functional Group | Reaction Type | Typical Reagents | Notes | Reference |

| Alcohol (-OH) | Thiol (-SH) | Nucleophilic Substitution (via sulfonate ester) | 1. MsCl or TsCl, base 2. KSAc or NaSH 3. H⁺/H₂O or LiAlH₄ | A two-step process involving activation of the alcohol. beilstein-journals.orgxmu.edu.cn | beilstein-journals.orgxmu.edu.cn |

| Alkyl Halide (-X) | Thiol (-SH) | Nucleophilic Substitution | NaSH, Thiourea (B124793) followed by hydrolysis | A direct displacement method; thiourea helps avoid disulfide formation. ias.ac.in | ias.ac.in |

| Alkene (C=C) | Thiol (-SH) | Hydrothiolation | H₂S, Acid or radical initiator | Follows Markovnikov or anti-Markovnikov addition depending on conditions. ias.ac.in | ias.ac.invulcanchem.com |

| Disulfide (R-S-S-R') | Thiol (-SH) | Reduction | NaBH₄, Dithiothreitol (DTT), Zn/H⁺ | Cleaves the S-S bond to yield two thiol molecules. | rsc.org |

| Thioester (R-S-C(O)R') | Thiol (-SH) | Hydrolysis/Reduction | Acid or base, LiAlH₄ | The final step after introducing sulfur via thioacetate. ias.ac.in | ias.ac.in |

Applications in Asymmetric Catalysis and Advanced Materials

1-Phenylpropane-2-thiol as a Chiral Ligand

As a chiral ligand, this compound can bind to metal surfaces, particularly gold, through its thiol group. The stereogenic center adjacent to the sulfur atom imparts a chiral footprint on the material it interacts with, leading to unique chiroptical properties and functionalities.

The synthesis of inherently chiral nanoparticles can be achieved by using chiral ligands to direct the growth of the nanoparticle core. While a wide array of chiral thiols, such as cysteine and glutathione, are commonly employed, the principle extends to ligands like this compound. nih.gov These chiral thiol-containing molecules can be introduced during the synthesis, interacting with the nanoparticle surface to control its shape and atomic arrangement, ultimately leading to a chiral structure. nih.gov

One of the primary strategies involves a seed-mediated growth method where gold nanoparticles with exposed low-index facets are used as starting points. nih.gov In the presence of a chiral thiol, gold ions are reduced and preferentially deposit on high-index surfaces, resulting in the growth of chiral nanoparticles. nih.gov The specific stereochemistry of the ligand (R or S) dictates the resulting handedness of the nanoparticle.

| Synthesis Strategy | Role of Chiral Thiol Ligand | Resulting Nanomaterial |

| Seed-Mediated Growth | Directs asymmetric growth by interacting with specific crystal facets. | Intrinsically chiral gold nanoparticles with high-index facets. |

| Template-Based Methods | Acts as a template molecule, co-assembling with nanoparticles to form larger chiral superstructures. | Chiral gold nanoassemblies. |

| Ligand-Induced Chirality | Binds to the surface of pre-formed achiral nanoparticles, inducing chiroptical properties through chiral perturbation of the surface plasmon resonance. | Nanoparticles with induced chirality in their plasmonic response. |

This table summarizes common strategies for synthesizing chiral nanoparticles where a chiral thiol ligand like this compound could be employed.

Studies on gold nanoclusters protected by achiral ligands, such as Au₃₈(SCH₂CH₂Ph)₂₄ (where SCH₂CH₂Ph is 2-phenylethanethiol, a close structural analog of this compound), have shown that an intrinsically chiral gold core can produce a strong CD signal. nih.govnih.gov When such clusters are separated into their constituent enantiomers, they exhibit perfect mirror-image CD spectra. nih.gov The use of a chiral ligand like this compound can further influence these spectra in two ways: by inducing chirality in an otherwise achiral core or by enhancing the CD signal of an intrinsically chiral core through diastereomeric interactions. The resulting CD signals are a unique fingerprint of the nanoparticle's three-dimensional structure. arxiv.org Theoretical calculations have confirmed that the chiral metallic core is often the main contributor to the optical activity observed in these systems. researchgate.net

Ligand exchange reactions (LERs) are a powerful post-synthesis tool for modifying the surface functionality of thiolate-protected nanoclusters. rsc.orgsemanticscholar.org This process allows for the replacement of existing ligands on a nanocluster surface with new, incoming ligands from the surrounding solution. LERs are particularly valuable for introducing chirality to achiral nanoclusters or for amplifying the enantiomeric excess of a chiral cluster mixture. nih.govresearchgate.net

The mechanism of ligand exchange is generally considered to be associative (Sₙ2-like), where the incoming thiol attacks a gold atom on the cluster surface, leading to the departure of a previously bound thiolate. rsc.orgnih.gov By introducing a chiral thiol such as this compound into a solution containing achiral-ligand-protected gold nanoclusters, one can functionalize the surface and impart chiroptical properties. rsc.orgnih.gov Research has shown that ligand exchange can occur at preferred sites on the nanocluster's ligand shell, allowing for precise surface engineering. researchgate.net

| Reaction Type | Description | Outcome for Chirality |

| Chirality Induction | An achiral nanocluster (e.g., protected by 4-bromobenzenethiol) is treated with a solution of a chiral thiol. | The resulting nanocluster becomes optically active due to the presence of the chiral ligand on its surface. |

| Enantiomeric Excess Amplification | A racemic mixture of intrinsically chiral nanoclusters is exposed to a chiral thiol. | Preferential exchange with one enantiomer can lead to an enrichment of the other, amplifying the overall enantiomeric excess. nih.govresearchgate.net |

| Surface Functionalization | A nanocluster is modified with a chiral thiol to introduce a specific functionality for applications like chiral sensing or catalysis. | A multifunctional chiral nanomaterial is created. |

This table illustrates the applications of ligand exchange reactions involving chiral thiols for modifying the properties of gold nanoclusters.

Role in Enantioselective Organic Transformations

Beyond materials science, chiral thiols are integral to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. This compound can be incorporated into catalytic systems or used as a temporary auxiliary to control the stereochemistry of a reaction.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral thiols can be key components of bifunctional organocatalysts, where the thiol group activates a substrate while a separate chiral backbone controls the stereoselectivity. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts are effective in promoting asymmetric thiol-Michael additions, leading to thiolated products with high enantiomeric excess. nih.gov

While specific organocatalysts derived directly from this compound are not widely documented, its structure is suitable for such applications. A potential strategy would involve integrating the this compound moiety into a larger molecular framework containing a second functional group, such as an amine or thiourea. In such a catalyst, the thiol could engage in hydrogen bonding or act as a mild Brønsted acid, while the chiral center would create a stereochemically defined pocket around the active site to direct the approach of the reactants. mdpi.commdpi.com The synthesis of enantiopure thiols and their derivatives is of significant interest for these applications. nih.govresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of transferring its stereochemical information to the product. Common chiral auxiliaries include Evans oxazolidinones and 8-phenylmenthol. wikipedia.orgnih.gov

A chiral thiol like this compound could theoretically be employed as a chiral auxiliary. For example, it could be esterified with an α,β-unsaturated carboxylic acid to form a chiral thioester. The bulky and stereochemically defined phenylpropyl group would then block one face of the double bond, directing a nucleophilic attack (e.g., a Michael addition or cyclopropanation) to the opposite face with high diastereoselectivity. Subsequent hydrolysis of the thioester would release the chiral product and recover the this compound auxiliary. wikipedia.orgnih.gov This strategy allows a single chiral molecule to be recycled while producing large quantities of an enantiomerically enriched product.

Contribution to Organosulfur Polymer Chemistry

Organosulfur polymers are a significant class of materials known for their unique properties, including high refractive indices, thermal stability, and specialized applications in drug delivery and advanced materials. mdpi.comresearchgate.net The incorporation of sulfur atoms, particularly through thiol groups, into a polymer backbone allows for a variety of synthetic strategies to create materials with tailored functionalities. mdpi.com

Controlled polymerization techniques are essential for creating polymers with well-defined molecular weights, low dispersity, and complex architectures. nih.gov Thiol-containing monomers are versatile building blocks in several controlled polymerization methods, primarily due to the unique reactivity of the thiol group.

One of the most prominent methods is the thiol-ene reaction , a "click" chemistry process involving the radical-mediated addition of a thiol to a double bond (an 'ene'). mdpi.comresearchgate.net This reaction is highly efficient, often proceeds under mild conditions (such as photochemical initiation), and is not typically inhibited by oxygen, making it a robust method for polymer synthesis. researchgate.net Thiol-ene polymerization allows for the creation of cross-linked networks or the functionalization of existing polymers. mdpi.comresearchgate.net While specific examples using this compound are not documented, its thiol group could theoretically participate in such reactions with appropriate 'ene' co-monomers.

Another significant technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT is a form of living radical polymerization that can be used to synthesize polymers with complex architectures. Thiol-functionalized polymers can be prepared using RAFT, and the terminal thiol groups can be used for subsequent modifications. nih.govusm.edu

The general characteristics of polymers derived from different thiol-containing monomers through controlled synthesis are influenced by the monomer's structure.

Table 1: Examples of Thiol-Containing Monomers in Controlled Polymer Synthesis

| Monomer | Polymerization Method | Key Findings / Polymer Properties |

|---|---|---|

| Trimethylolpropane tris(3-mercaptopropionate) | Thiol-ene Photopolymerization | Used to create cross-linked gel polymer electrolytes with high ionic conductivity. researchgate.net |

| Pentaerythritol tetrakis(3-mercaptopropionate) | Thiol-ene Photopolymerization | Forms cross-linked gel polymer electrolytes; properties are compared with other thiol crosslinkers. researchgate.net |

| Various Lignin-Derived Aldehydes (converted to thiol monomers) | Thiol-ene Click Polymerization | Synthesis of bio-based self-immolative polymers. chemrxiv.org |

Electrochemical polymerization is a powerful technique for generating thin, conductive polymer films directly onto an electrode surface. mdpi.com This method is particularly prevalent for synthesizing intrinsically conducting polymers from aromatic heterocyclic monomers like thiophene, pyrrole, and aniline. mdpi.commdpi.com The process involves the oxidative condensation of monomer units initiated by an applied potential. mdpi.com

The electrochemical polymerization of simple thiols to form conductive polymers is less common than that of thiophenes. However, thiol-ene chemistry can be used to synthesize functionalized monomers which can then be electrochemically polymerized. mdpi.com This approach allows for the creation of conductive films with specific surface functionalities. For instance, monomers based on 3,4-propylenedioxythiophene (B118826) (ProDOT) can be functionalized with thiol-containing side chains and then electropolymerized to create conductive films. mdpi.com

While there is no specific data on the electrochemical polymerization of this compound, its potential behavior would depend on its oxidation potential and the stability of the resulting radical species. It is more likely that it could be used to functionalize an electroactive monomer prior to polymerization.

Table 2: Examples of Electrochemically Polymerized Sulfur-Containing Monomers

| Monomer | Polymerization Method | Resulting Polymer & Application |

|---|---|---|

| Thiophene-based monomers | Electrochemical Oxidative Coupling | Microporous polymer networks with high surface areas for potential use in gas capture and catalysis. researchgate.net |

| Aniline / Bithiophene | Potentiodynamic/Potentiostatic Electropolymerization | Formation of polyaniline (PANI) and polybithiophene (PBTh) films for electrochromic devices. mdpi.com |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Structural and Electronic Properties

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule.

Optimized Molecular Geometry, Bond Lengths, and Bond Angles

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule on its potential energy surface. The result is an equilibrium geometry from which key structural parameters can be measured. For 1-phenylpropane-2-thiol, this would yield precise values for all bond lengths (e.g., C-C, C-H, C-S, S-H), bond angles, and dihedral angles, defining its three-dimensional structure.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more reactive.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex wavefunction into localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. This method allows for the quantitative analysis of electron density distribution and interactions between orbitals. Key insights from NBO analysis include the hybridization of atomic orbitals, the polarity of bonds, and the stabilizing effects of electron delocalization, known as hyperconjugative interactions. These interactions are evaluated by second-order perturbation theory, which calculates the stabilization energy resulting from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy requirements for a reaction to proceed.

Transition State Characterization and Reaction Barriers

To understand how a reaction occurs, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. Characterizing the geometry of the TS and calculating its energy relative to the reactants determines the activation energy or reaction barrier. A high barrier indicates a slow reaction, while a low barrier suggests a faster one. For reactions involving this compound, such as its synthesis or subsequent transformations like thioetherification, identifying the relevant transition states would be key to understanding the reaction mechanism.

Solvent Effects on Reaction Energetics and Mechanisms

Reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (a polarizable continuum model, or PCM). The choice of solvent can stabilize or destabilize reactants, intermediates, and transition states differently, thereby altering the energy profile of the reaction. For instance, polar solvents can stabilize charged transition states, potentially lowering the activation barrier and accelerating the reaction.

Prediction of Reactivity and Selectivity Profiles

Computational and theoretical chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model reaction mechanisms, calculate energy barriers, and understand the electronic factors that govern chemical behavior. acs.orgtandfonline.com These studies offer insights into how a molecule will interact with other reagents, which reaction pathways are most favorable, and what products are likely to form.

General Thiol Reactivity

The reactivity of thiols is largely dictated by the sulfur-hydrogen (S-H) bond and the nucleophilicity of the sulfur atom. Computational studies on various thiol-containing systems have elucidated key reaction classes, including nucleophilic additions, radical-mediated reactions, and oxidation processes.

Nucleophilic Reactions: Thiols are effective nucleophiles, particularly in their deprotonated thiolate form. They readily participate in nucleophilic substitution and addition reactions, such as the thiol-Michael addition to activated alkenes. nih.govrsc.org

Radical Reactions: The S-H bond can be homolytically cleaved to form a thiyl radical (RS•). This intermediate is central to thiol-ene "click" chemistry, a highly efficient and widely used reaction for polymer synthesis and material functionalization. acs.org

Acidity and Thiolate Formation: The acidity of the thiol proton is a crucial factor in its reactivity, as the resulting thiolate anion is a much stronger nucleophile. The pKa of the thiol can be influenced by neighboring functional groups through inductive and resonance effects. Computational methods can predict these pKa values and the stability of the conjugate base. acs.org

Predicted Reactivity of this compound

For this compound, the presence of a secondary thiol group attached to a propyl chain with a phenyl substituent introduces specific steric and electronic features that influence its reactivity profile.

Nucleophilic Profile

The sulfur atom in this compound is a soft nucleophile, expected to react efficiently with soft electrophiles. Its primary nucleophilic reactions would involve the attack of the sulfur on an electrophilic carbon. DFT calculations on model systems, such as the addition of methanethiol (B179389) to olefins, show that such reactions are typically exergonic. nih.gov The phenyl group in this compound may exert a minor electron-withdrawing inductive effect, potentially increasing the acidity of the thiol proton compared to a simple alkane thiol.

A combined computational and experimental study on other systems has shown that while thiols are highly nucleophilic, their reactivity can sometimes be lower than corresponding alcohols in specific catalyzed reactions due to differences in hydrogen bonding interactions with other species in the reaction medium. digitellinc.com

Radical-Mediated Profile

In radical-mediated processes like thiol-ene reactions, a thiyl radical adds across a double bond (propagation step) followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule. acs.org

The general mechanism is as follows:

Propagation: R-S• + CH₂=CHR' → R-S-CH₂-C•HR'

Chain-Transfer: R-S-CH₂-C•HR' + R-S-H → R-S-CH₂-CH₂R' + R-S•

Computational studies have benchmarked reaction enthalpies for various thiol-ene reactions. acs.org While specific data for this compound is not available, the energetics are expected to be similar to those of other alkane thiols with terminal alkenes.

| Alkene Reactant | Reaction Enthalpy (kcal/mol) |

|---|---|

| 1-Octene | -19.4 |

| Styrene | -17.0 |

| Vinyl Acetate | -21.4 |

| Methyl Acrylate | -20.2 |

| Norbornene | -25.4 |

Data sourced from benchmark computational studies on thiol-ene reactions and serves to illustrate the general exothermicity of these processes. acs.org

Selectivity Predictions

Selectivity in chemical reactions refers to the preferential formation of one product over others. For this compound, key selectivity aspects include regioselectivity and stereoselectivity.

Regioselectivity

In additions to unsymmetrical alkenes, this compound can, in principle, form two different regioisomers. In radical-mediated hydrothiolation, the addition typically follows an anti-Markovnikov pattern, where the sulfur atom adds to the less substituted carbon of the double bond. acs.org However, computational studies on the hydrothiolation of allylamine (B125299) with thiophenol have shown that the Markovnikov product can be favored due to a lower reaction barrier, despite increased steric hindrance. acs.org This highlights that selectivity is a delicate balance of steric, electronic, and mechanistic factors.

Stereoselectivity

This compound is a chiral molecule. When it reacts with other prochiral molecules, diastereomeric products can be formed. Computational modeling can predict the energy differences between the transition states leading to these different diastereomers, thus predicting the stereochemical outcome of the reaction. Studies on related chiral thiols have demonstrated that chirality can significantly influence reaction dynamics, such as in ligand exchange reactions on nanoclusters. unige.ch The stereochemical environment provided by the chiral center in this compound could be exploited in asymmetric synthesis.

| Molecular Feature | Influence on Reactivity/Selectivity | Relevant Reaction Type |

|---|---|---|

| Secondary Thiol (-SH) | Good nucleophile; source of thiyl radical; provides steric hindrance around the reactive center. | Nucleophilic Addition, Thiol-Ene Reactions |

| Phenyl Group (C₆H₅) | Inductive electron-withdrawing effect may increase thiol acidity; provides steric bulk. | Thiolate Formation, Asymmetric Synthesis |

| Chiral Center (C2) | Potential for stereoselective/stereospecific reactions, leading to diastereomeric products. | Asymmetric Catalysis, Reactions with Chiral Reagents |

Advanced Analytical and Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-phenylpropane-2-thiol, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

The presence of a chiral center at the C2 position in this compound makes the two protons of the adjacent methylene (B1212753) (CH₂) group (C1) diastereotopic. masterorganicchemistry.com This means they are in chemically non-equivalent environments and are expected to exhibit distinct chemical shifts and couplings in the ¹H NMR spectrum, often appearing as a complex multiplet. masterorganicchemistry.com

To determine the absolute configuration (R or S) of the chiral center, chiral derivatizing agents (CDAs) are employed. researchgate.netmdpi.com A common strategy involves reacting the thiol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomeric thioesters. researchgate.net These diastereomers will have different ¹H NMR spectra. By analyzing the chemical shift differences (Δδ) of protons near the newly formed stereocenter in the two diastereomeric products, the absolute configuration of the original thiol can be assigned based on established models of the CDA's conformation. researchgate.net

¹⁹F NMR offers a highly sensitive alternative for stereochemical analysis, particularly when using fluorine-containing CDAs. mdpi.comnih.gov The large chemical shift range and high sensitivity of the ¹⁹F nucleus often lead to better signal separation for the resulting diastereomers compared to ¹H NMR. mdpi.comnih.gov The derivatization of this compound with a fluorinated CDA would produce diastereomers whose ¹⁹F signals are well-resolved, allowing for clear distinction and assignment. mdpi.com

| Technique | Principle | Application to this compound |

| ¹H NMR | Analysis of chemical shifts of diastereotopic protons. | The two H atoms on C1 are diastereotopic due to the C2 chiral center and will have different chemical shifts. |

| ¹H NMR with CDA | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) leads to distinct, analyzable spectra. | Reaction with (R)- and (S)-MTPA creates diastereomeric thioesters; comparing their ¹H NMR spectra allows assignment of absolute configuration at C2. |

| ¹⁹F NMR with Fluorinated CDA | High sensitivity and large chemical shift dispersion of ¹⁹F nucleus provide excellent resolution of diastereomeric signals. | Derivatization with a fluorine-containing CDA yields products with distinct ¹⁹F signals, facilitating stereochemical assignment. mdpi.comnih.gov |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the this compound molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. pnas.orgpbsiddhartha.ac.in For this compound, it would show cross-peaks connecting the methyl protons (H3) to the methine proton (H2), and the methine proton (H2) to the diastereotopic methylene protons (H1). It would also show correlations among the aromatic protons on the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.netpnas.org It allows for the unambiguous assignment of the methyl carbon (C3), the methine carbon (C2), the methylene carbon (C1), and the aromatic carbons based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. researchgate.net For instance, it would show correlations from the methylene protons (H1) to the aromatic carbon C1' and the methine carbon C2, confirming the benzyl (B1604629) fragment.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is vital for confirming relative stereochemistry and conformation. researchgate.networdpress.com

NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) or enantiomeric purity of a chiral sample. researchgate.net This is typically achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by observing them in the presence of a chiral solvating agent (CSA). researchgate.netnih.gov

For this compound, reacting a non-racemic mixture with one equivalent of an enantiomerically pure CDA (like (R)-Mosher's acid) would produce a mixture of two diastereomers. researchgate.net These diastereomers have distinct NMR signals. The enantiomeric purity can be accurately determined by integrating the well-resolved signals corresponding to each diastereomer. nih.gov The use of agents containing nuclei like ³¹P or ¹⁹F can be particularly advantageous due to the greater chemical shift dispersion, which simplifies quantification. mdpi.combohrium.com

Mass Spectrometry for Molecular and Fragment Characterization

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and fragmentation pattern. For this compound (C₉H₁₂S), the molecular weight is 152.26 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 152. The fragmentation pattern is key to confirming the structure. tutorchase.com Common fragmentation pathways for thiols include α-cleavage (cleavage of the bond adjacent to the carbon bearing the functional group). youtube.com

Key expected fragments for this compound include:

m/z 91: This prominent peak results from the cleavage of the C1-C2 bond to form the stable benzyl cation (C₆H₅CH₂⁺), which can rearrange to the even more stable tropylium (B1234903) ion (C₇H₇⁺). msu.edu This is a characteristic fragment for compounds containing a benzyl group.

m/z 137: Resulting from the loss of a methyl radical ([M-CH₃]⁺) through cleavage of the C2-C3 bond.

m/z 118: Corresponding to the loss of hydrogen sulfide (B99878) ([M-H₂S]⁺˙).

m/z 61: The thioacylium ion [CH₃-CH=SH]⁺ resulting from cleavage of the C1-C2 bond with charge retention on the sulfur-containing fragment.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 152 | [C₉H₁₂S]⁺˙ | Molecular Ion (Parent Ion) |

| 137 | [C₈H₉S]⁺ | Loss of a methyl radical (•CH₃) |

| 118 | [C₉H₁₀]⁺˙ | Loss of hydrogen sulfide (H₂S) |

| 91 | [C₇H₇]⁺ | α-cleavage of C1-C2 bond (Benzyl/Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. megalecture.com The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Description |

| ~3030 | C-H stretch | Aromatic | Characteristic of C-H bonds on the phenyl ring. docbrown.info |

| 2975-2850 | C-H stretch | Alkyl | From the methyl and methylene groups of the propane (B168953) chain. docbrown.info |

| ~2550 | S-H stretch | Thiol | A weak but highly characteristic band for the thiol group. core.ac.uk |

| ~1600, ~1500 | C=C stretch | Aromatic | Two bands associated with the stretching of the benzene (B151609) ring. docbrown.info |

| 770-690 | C-H bend (out-of-plane) | Aromatic | Strong absorptions indicative of a monosubstituted benzene ring. docbrown.info |

The presence of the weak S-H stretch around 2550 cm⁻¹ combined with the distinct pattern for a monosubstituted aromatic ring provides strong evidence for the structure of this compound. docbrown.infocore.ac.uk

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from reaction mixtures or impurities and for quantifying its concentration. mpg.de Due to the compound's chirality, specific techniques are required to separate its enantiomers.

Separation:

Chiral High-Performance Liquid Chromatography (HPLC): Standard reversed-phase HPLC cannot separate enantiomers. sepscience.com To separate the (R)- and (S)-enantiomers of this compound, a chiral stationary phase (CSP) is required. chromatographyonline.com Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. chromatographyonline.com Alternatively, a chiral mobile phase additive could be used. The separation of similar phenylpropanol enantiomers has been achieved using quinidine (B1679956) carbamate-type chiral stationary phases. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, separating enantiomers by GC requires a chiral column. This technique, often coupled with mass spectrometry (GC-MS), is effective for both separation and identification. rsc.orgunifi.it

Quantification:

HPLC with UV Detection: The phenyl group in this compound acts as a chromophore, allowing for its quantification using HPLC coupled with an ultraviolet (UV) detector. nih.gov A calibration curve is constructed using standards of known concentration to determine the amount of the compound in a sample.

HPLC with Fluorescence Detection: For trace-level quantification, a highly sensitive method involves derivatizing the thiol group with a fluorescent reagent (e.g., o-phthalaldehyde (B127526) (OPA) or SBD-F) prior to analysis by HPLC with a fluorescence detector. diva-portal.orgnih.gov

GC-FID/GC-MS: Gas chromatography with a flame ionization detector (FID) provides robust quantification. When coupled with a mass spectrometer (MS), it allows for simultaneous quantification and confirmation of the analyte's identity.

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound in complex matrices. mdpi.comnih.gov The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. free.fr

In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification. For thiols, which are polar compounds, a polar stationary phase is often employed to achieve good separation. researchgate.net

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. free.fr

Fragmentation Pattern of this compound:

Table 1: Predicted GC/MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Relative Abundance |

| [C₉H₁₂S]⁺ | Molecular Ion | 152 | Moderate |

| [C₇H₇]⁺ | Tropylium Ion | 91 | High |

| [C₉H₁₁]⁺ | [M-H-S]⁺ | 119 | Moderate |

| [C₆H₅]⁺ | Phenyl Ion | 77 | Moderate |

| [C₂H₅S]⁺ | Ethyl Thiol Cation | 61 | Moderate |

This data is predicted based on fragmentation patterns of analogous compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is the method of choice for the separation of non-volatile or thermally labile compounds and is particularly crucial for the separation of isomers, including the enantiomers of chiral molecules like this compound. jiangnan.edu.cn The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP). researchgate.netmdpi.comnih.gov

For the enantioselective separation of sulfur-containing compounds, polysaccharide-based CSPs, such as those commercialized under the names CHIRALPAK® and CHIRALCEL®, have proven to be highly effective. researchgate.netmdpi.com These CSPs are often based on derivatives of cellulose or amylose coated or immobilized on a silica (B1680970) support. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. For the chiral resolution of phenyl-alkyl thiols and related compounds, normal-phase chromatography is frequently employed, using a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol. researchgate.netnih.gov The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can sometimes improve peak shape and resolution, especially for acidic or basic analytes. nih.gov

Table 2: Proposed HPLC Conditions for the Enantiomeric Separation of this compound

| Parameter | Recommended Condition |

| Column | CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

These conditions are proposed based on successful separations of analogous chiral sulfur compounds and may require optimization for this compound. researchgate.netmdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. europa.eu For chiral thiols like 1-phenylpropane-2-thiol, achieving high stereoselectivity remains a significant, yet crucial, challenge. nih.govacs.org While classical methods for creating secondary thiols often depend on stereospecific substitution reactions, future research is moving towards more sophisticated and efficient strategies. nih.gov

Emerging areas of focus include:

Organocatalysis : The use of small, chiral organic molecules as catalysts offers a powerful alternative to metal-based systems. A promising future direction involves developing organocascade reactions, for instance, using a confined chiral phosphoric acid to catalyze the asymmetric opening of meso-epoxides. nih.govacs.org This approach can furnish enantiomerically enriched thiol precursors with high selectivity.

Biocatalysis : Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions. europa.eu The application of enzymes such as ene-reductases (EREDs) and alcohol dehydrogenases is a rapidly advancing frontier. europa.eunih.govrsc.org Future work will likely focus on engineering these enzymes to accept a broader range of substrates and improve their efficiency for the synthesis of chiral thiols and their derivatives. europa.eu Researchers are exploring the capabilities of EREDs to control challenging radical-based reactions to form chiral thioethers, which are structurally related to thiols. nih.govacs.orgchemrxiv.org Kinetic resolution of secondary thiols using engineered oxidases also represents a viable route to obtaining single-enantiomer products. rsc.org

Flow Chemistry and Automation : Integrating stereoselective methods with continuous flow reactors can enhance reaction efficiency, safety, and scalability. Future synthetic routes may combine organo- or biocatalytic systems within automated flow platforms to enable the on-demand production of specific enantiomers of this compound.

Exploration of New Catalytic Applications in Organic Synthesis

The sulfur atom in this compound makes it an excellent ligand for coordinating with transition metals, opening up a host of catalytic applications. While the potential for sulfur to poison some metal catalysts presents a challenge, it also offers unique opportunities for tuning catalytic activity and selectivity. acs.org

Key opportunities include:

Asymmetric Catalysis : Enantiopure this compound can serve as a valuable chiral ligand in transition-metal catalysis. Research into developing novel P,S-heterodonor ligands, which incorporate both phosphorus and sulfur atoms, could lead to highly effective catalysts for reactions like asymmetric allylic substitution. cdnsciencepub.com

Functional Materials Synthesis : Chiral thiols are instrumental in the bottom-up synthesis of advanced materials. A significant area of growth is the use of chiral thiol derivatives in "thiol-ene" click reactions to create chiral Covalent Organic Frameworks (COFs). rsc.org These porous, crystalline materials have potential applications in enantioselective separations and heterogeneous catalysis.

Nanoparticle and Nanocluster Stabilization : Thiols are widely used to stabilize metal nanoparticles and atomically precise nanoclusters. Using chiral thiols like this compound as capping agents can impart chirality to the nanoparticle itself, creating novel materials for chiroptical applications and enantioselective catalysis. nih.govrsc.orgrsc.org Future work will focus on designing chiral camphor (B46023) thiols and other complex ligands to create highly stable and functional chiral nanoclusters. rsc.orgrsc.org

Advanced Computational Insights for Rational Design and Reaction Prediction

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules and reactions, thereby accelerating the design of new synthetic routes and catalysts. For this compound, computational methods are crucial for navigating its complex reactivity.

Future computational research will likely focus on:

Mechanism Elucidation : Density Functional Theory (DFT) is a key tool for investigating reaction mechanisms at the atomic level. nih.govresearchgate.net For reactions involving thiols, such as hydrothiolation or thiol-epoxy reactions, DFT can model transition states, reaction energy profiles, and the influence of solvents and catalysts. nih.govacs.org This understanding is essential for optimizing reaction conditions and controlling outcomes like regioselectivity.

Predicting Reactivity and Selectivity : Advanced computational models can predict how structural modifications to this compound or associated catalysts will impact reactivity and stereoselectivity. For instance, studies on thio-Michael additions have shown that certain DFT functionals are necessary to accurately model the reaction intermediates, enabling a more realistic prediction of the reaction pathway. acs.org Similarly, computational studies can shed light on the binding mechanisms of thiols to quinones or the nature of ligand exchange on nanoclusters. mdpi.comnih.gov

Rational Catalyst Design : By simulating the interaction between a chiral thiol ligand and a metal center, researchers can rationally design new catalysts with enhanced performance. Computational screening can identify promising ligand architectures before their synthesis, saving significant time and resources. This approach has been used to design catalysts for benzimidazol‐1‐yl‐1‐phenylpropanone analogs and to understand the role of ligands in enantioselective hydrogenations. rsc.orgresearchgate.net

Integration with Modern Chemical Biology Approaches for Mechanistic Understanding

The intersection of chemistry and biology offers powerful tools for both synthesis and mechanistic investigation. The structural similarity of this compound to biologically relevant molecules provides a unique entry point into chemical biology studies.

Emerging opportunities in this area include:

Biocatalytic Production and Mechanistic Studies : As mentioned, enzymes are becoming central to the synthesis of chiral thiols. europa.eu Beyond synthesis, chemical biology approaches can be used to study the mechanisms of these enzymes. europa.eunih.gov For example, mechanistic studies involving stopped-flow spectroscopy and protein mass spectrometry are being used to understand how ene-reductases control radical intermediates during thioether synthesis. chemrxiv.org This knowledge can guide the engineering of more efficient and selective biocatalysts.

Development of Biological Probes : The thiol group is highly reactive and can participate in crucial biological processes like thiol-disulfide exchange, which helps maintain cellular redox balance. Derivatives of this compound could be designed as probes to study these processes or to investigate protein-thiol interactions within a cellular context.

Bioisosteric Replacement in Drug Design : The thiol group can be a bioisostere for other functional groups in bioactive molecules. In the field of medicinal chemistry, mercaptocarboxylic acids are known scaffolds for metallo-β-lactamase inhibitors. uit.no Future research could explore derivatives of this compound as potential inhibitors for this or other enzyme targets by replacing key functional groups with the thiol moiety.

Hapten Design for Immunotherapy : Small molecules with structures similar to this compound are being used to develop immunotherapies. For example, a derivative of (2S)-1-phenylpropan-2-amine, a close structural analog, has been used as a hapten to generate antibodies for a potential methamphetamine vaccine. This highlights the potential for designing derivatives of this compound as tools to elicit specific immune responses.

Q & A

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Machine learning platforms (e.g., Pistachio, Reaxys) propose synthetic pathways based on reaction databases. Molecular dynamics simulations model solvation effects, while docking studies predict ligand-protein interactions. Validate predictions with pilot-scale experiments and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.